molecular formula C19H10F3N5O2 B10948757 5-(Furan-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(Furan-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10948757
M. Wt: 397.3 g/mol
InChI Key: XPBUKHIITKPGCD-UHFFFAOYSA-N
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Description

2-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-5-PHENYL-1,3,4-OXADIAZOLE is a complex organic compound known for its unique structural features and significant biological activities. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is further substituted with a furan ring, a trifluoromethyl group, and a phenyl-1,3,4-oxadiazole moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-5-PHENYL-1,3,4-OXADIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the furan ring: This can be done through a variety of coupling reactions, such as Suzuki or Stille coupling.

    Formation of the phenyl-1,3,4-oxadiazole moiety: This step typically involves the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-5-PHENYL-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Coupling Reactions: The furan and phenyl rings can participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-5-PHENYL-1,3,4-OXADIAZOLE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-5-PHENYL-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

2-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-5-PHENYL-1,3,4-OXADIAZOLE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability.

    Phenyl-1,3,4-oxadiazoles: These compounds are known for their diverse biological activities and are used in various applications, including as pharmaceuticals and agrochemicals.

The uniqueness of 2-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-5-PHENYL-1,3,4-OXADIAZOLE lies in the combination of these functional groups, which results in a compound with distinct chemical and biological properties.

Properties

Molecular Formula

C19H10F3N5O2

Molecular Weight

397.3 g/mol

IUPAC Name

2-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H10F3N5O2/c20-19(21,22)15-9-13(14-7-4-8-28-14)24-16-12(10-23-27(15)16)18-26-25-17(29-18)11-5-2-1-3-6-11/h1-10H

InChI Key

XPBUKHIITKPGCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5

Origin of Product

United States

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